molecular formula C17H20N8O2 B2566972 1-(7-((4-methoxyphenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperidine-4-carboxamide CAS No. 1334373-41-9

1-(7-((4-methoxyphenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperidine-4-carboxamide

Cat. No.: B2566972
CAS No.: 1334373-41-9
M. Wt: 368.401
InChI Key: QFANLGXPOHHGMN-UHFFFAOYSA-N
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Description

1-(7-((4-methoxyphenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H20N8O2 and its molecular weight is 368.401. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biochemical Analysis

Biochemical Properties

1-(7-((4-methoxyphenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperidine-4-carboxamide plays a crucial role in biochemical reactions by interacting with various enzymes and proteins. It has been shown to inhibit specific kinases, such as c-Met and VEGFR-2, which are involved in cell signaling pathways . The compound binds to the active sites of these kinases, preventing their phosphorylation and subsequent activation of downstream signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, the compound has been observed to induce cell cycle arrest at the G0/G1 phase, thereby inhibiting cell proliferation . Additionally, it affects cell signaling pathways by inhibiting the phosphorylation of key proteins involved in these pathways. This leads to altered gene expression and reduced cellular metabolism, ultimately resulting in cell death .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the ATP-binding sites of kinases such as c-Met and VEGFR-2, inhibiting their activity . This inhibition prevents the phosphorylation of downstream signaling proteins, leading to the suppression of cell proliferation and induction of apoptosis. Additionally, the compound may also affect gene expression by modulating the activity of transcription factors involved in cell survival and proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound can maintain its inhibitory effects on cellular function, leading to sustained suppression of cell proliferation and induction of apoptosis in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and mortality have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation and reduction of the compound, leading to the formation of metabolites that are further conjugated with glucuronic acid or sulfate . These metabolites are then excreted through the urine and feces.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed via specific transporters and binding proteins . The compound can cross cell membranes through passive diffusion and active transport mechanisms. Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various kinases and other signaling proteins . Additionally, it may also be found in the nucleus, where it can modulate gene expression by interacting with transcription factors . The localization of the compound is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .

Properties

IUPAC Name

1-[7-(4-methoxyanilino)-2H-triazolo[4,5-d]pyrimidin-5-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N8O2/c1-27-12-4-2-11(3-5-12)19-15-13-16(23-24-22-13)21-17(20-15)25-8-6-10(7-9-25)14(18)26/h2-5,10H,6-9H2,1H3,(H2,18,26)(H2,19,20,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFANLGXPOHHGMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC3=NNN=C32)N4CCC(CC4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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